Hydroxyanastrozole
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Overview
Description
Preparation Methods
Hydroxyanastrozole is synthesized through the oxidative metabolism of anastrozole. The primary enzyme involved in this process is CYP3A4, with contributions from CYP3A5 and CYP2C8 . The reaction conditions typically involve the presence of these enzymes in human liver microsomes or expressed cytochrome P450s
Chemical Reactions Analysis
Hydroxyanastrozole undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this compound from anastrozole.
Glucuronidation: This compound can be further metabolized to this compound glucuronide by UDP-glucuronosyltransferases (UGTs).
Common reagents and conditions used in these reactions include human liver microsomes, expressed cytochrome P450s, and UDP-glucuronosyltransferases . The major products formed from these reactions are this compound and this compound glucuronide .
Scientific Research Applications
Hydroxyanastrozole is primarily studied in the context of its parent compound, anastrozole. It is used in scientific research to understand the metabolic pathways and pharmacokinetics of anastrozole . Research applications include:
Pharmacogenetic studies: Investigating the genetic factors that influence the metabolism of anastrozole and its metabolites.
Drug interaction assessments: Understanding how other drugs may affect the metabolism of anastrozole and this compound.
Breast cancer research: Studying the efficacy and safety of anastrozole and its metabolites in the treatment of hormone receptor-positive breast cancer.
Mechanism of Action
Hydroxyanastrozole exerts its effects through the inhibition of the aromatase enzyme, similar to its parent compound anastrozole . Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition leads to decreased estrogen levels in the body . This is particularly beneficial in the treatment of hormone receptor-positive breast cancer, where estrogen promotes the growth of cancer cells .
Comparison with Similar Compounds
Hydroxyanastrozole is similar to other metabolites of anastrozole, such as anastrozole glucuronide . Compared to its parent compound, this compound has a hydroxyl group, which may affect its pharmacokinetics and interactions with other molecules . Other similar compounds include:
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to non-steroidal inhibitors.
This compound’s uniqueness lies in its role as a metabolite of anastrozole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound .
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C17H19N5O/c1-16(2,8-18)14-4-13(7-22-12-20-11-21-22)5-15(6-14)17(3,9-19)10-23/h4-6,11-12,23H,7,10H2,1-3H3 |
InChI Key |
OQTXFTNVWHOUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(CO)C#N |
Origin of Product |
United States |
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